

A Comprehensive Technical Guide to Direct Yellow 50 (CAS No. 3214-47-9)

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Compound of Interest

Compound Name: Direct Yellow 50

Cat. No.: B1583531

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 50 (C.I. 29025) is a synthetic diazo dye widely utilized across various industries, most notably in textile manufacturing for dyeing cellulosic fibers such as cotton, viscose, and linen.[1][2] Its utility also extends to coloring paper, leather, and electrochemical aluminum.[3][4] In the realm of scientific research, **Direct Yellow 50** serves as a valuable dye for biological staining and as a model compound in environmental studies focused on the degradation of textile effluents.[5][6] This document provides an in-depth overview of the core properties, experimental applications, and safety considerations of **Direct Yellow 50**, tailored for a technical audience.

Core Chemical and Physical Properties

Direct Yellow 50 is an orange to yellow powder.[7][8] Its chemical structure is characterized by a double azo linkage ($-N=N-$), classifying it as a diazo dye.[3] It is known for its excellent solubility in water and slight solubility in ethanol, while being insoluble in most other organic solvents.[3][7]

Table 1: Chemical Identification of **Direct Yellow 50**

Identifier	Value	Reference
CAS Number	3214-47-9	[3][9][10]
C.I. Number	29025	[3][8][11]
Molecular Formula	C ₃₅ H ₂₄ N ₆ Na ₄ O ₁₃ S ₄	[3][9][10]
Molecular Weight	956.82 g/mol	[3][9][10]
Synonyms	C.I. Direct Yellow 50, Direct Fast Yellow RS, Sirius Light Yellow R	[3][9]

Table 2: Physicochemical Properties of **Direct Yellow 50**

Property	Value	Conditions	Reference
Appearance	Orange/Yellow Powder	Ambient	[8][11]
λ-max	402 nm	In aqueous solution	[6][12]
Water Solubility	60 g/L	60 °C	[3][7]
80 g/L	97 °C	[3][7]	
Density	1.987 g/cm ³	20 °C	[13]
LogP	-1.894	20 °C	[8]

Table 3: Color Fastness Properties on Textiles

Fastness Test	Rating	Reference
Light Fastness	5 - 6	[2][11]
Washing Fastness	2 - 3	[2][11]
Rubbing Fastness (Dry)	4	[2]

Experimental Protocols

This section details methodologies for key applications of **Direct Yellow 50** in research settings.

Protocol 1: Histological Staining of Paraffin-Embedded Tissues

This protocol outlines the use of **Direct Yellow 50** for staining paraffin-embedded tissue sections, a common technique in histology.[\[14\]](#)

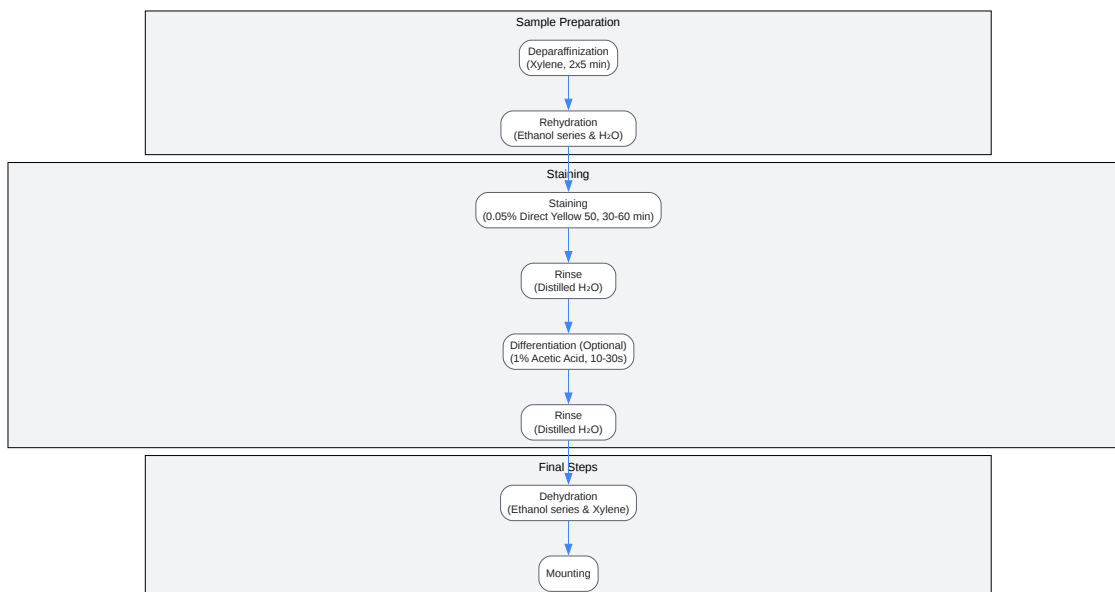
Materials:

- **Direct Yellow 50** (e.g., Santa Cruz Biotechnology, sc-214914)
- Paraffin-embedded tissue sections (4-5 μm thick)
- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- Distilled or deionized water
- 1% Acetic Acid solution (optional, for differentiation)
- Mounting medium

Procedure:

- Deparaffinization:
 - Immerse slides in xylene for 2 changes of 5 minutes each.[\[14\]](#)
- Rehydration:
 - Immerse slides in 100% ethanol for 2 changes of 3 minutes each.[\[14\]](#)
 - Immerse slides in 95% ethanol for 2 minutes.[\[14\]](#)

- Immerse slides in 70% ethanol for 2 minutes.[\[14\]](#)
- Rinse thoroughly in distilled water for 5 minutes.[\[14\]](#)
- Staining Solution Preparation:
 - Prepare a 0.1% (w/v) stock solution of **Direct Yellow 50** in distilled water.
 - Dilute the stock solution with distilled water to a working concentration of 0.05%. Note: This may require optimization.[\[14\]](#)
- Staining Procedure:
 - Immerse the rehydrated slides in the **Direct Yellow 50** working solution.
 - Incubate for 30-60 minutes at room temperature. Note: Incubation time may need adjustment.[\[14\]](#)
 - Briefly rinse the slides in distilled water to remove excess stain.[\[14\]](#)
- Differentiation (Optional):
 - Briefly dip slides in 1% acetic acid solution for 10-30 seconds to reduce background staining.[\[14\]](#)
 - Rinse immediately and thoroughly in distilled water.[\[14\]](#)
- Dehydration and Mounting:
 - Immerse slides in 95% ethanol for 2 minutes.[\[14\]](#)
 - Immerse slides in 100% ethanol for 2 changes of 3 minutes each.[\[14\]](#)
 - Immerse slides in xylene for 2 changes of 5 minutes each.[\[14\]](#)
 - Apply mounting medium and a coverslip.



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Workflow for Histological Staining with **Direct Yellow 50**.

Protocol 2: Photocatalytic Degradation using UVA/TiO₂

This protocol is adapted from studies investigating the degradation and detoxification of **Direct Yellow 50** in aqueous solutions, a model for treating textile wastewater.[6][12]

Materials:

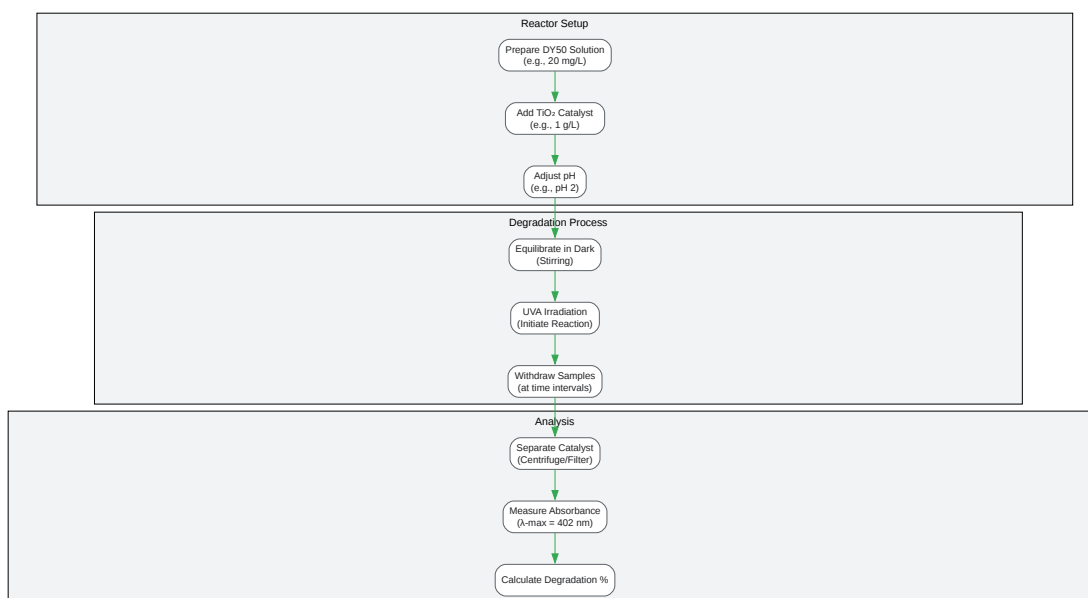
- **Direct Yellow 50**
- Titanium dioxide (TiO₂) nanoparticles (catalyst)
- Batch photoreactor with a UVA lamp ($\lambda = 315\text{-}400\text{ nm}$)
- Spectrophotometer

- pH meter
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

- Solution Preparation:
 - Prepare a stock solution of **Direct Yellow 50** (e.g., 1000 mg/L) in deionized water.
 - Prepare working solutions of desired concentrations (e.g., 20-80 mg/L) from the stock solution.[\[6\]](#)[\[12\]](#)
- Experimental Setup:
 - Add a specific volume of the dye working solution to the photoreactor.
 - Add the desired dosage of TiO₂ catalyst (e.g., 1-2 g/L).[\[6\]](#)[\[12\]](#)
 - Adjust the pH of the suspension to the desired level (e.g., pH 2 was found to be optimal in one study) using HCl or NaOH.[\[6\]](#)[\[12\]](#)
- Photocatalytic Reaction:
 - Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption/desorption equilibrium.
 - Turn on the UVA lamp to initiate the photocatalytic reaction.
 - Maintain constant stirring throughout the experiment.
 - Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
- Analysis:
 - Centrifuge or filter the withdrawn samples to remove TiO₂ particles.
 - Measure the absorbance of the supernatant at the λ -max of **Direct Yellow 50** (402 nm) using a spectrophotometer.[\[6\]](#)[\[12\]](#)

- Calculate the degradation efficiency using the formula: $\text{Degradation (\%)} = [(C_0 - C_t) / C_0] \times 100$ where C_0 is the initial concentration and C_t is the concentration at time t .



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Workflow for Photocatalytic Degradation of **Direct Yellow 50**.

Safety and Handling

While not classified as harmful by ingestion, **Direct Yellow 50** may still pose a risk, particularly to individuals with pre-existing organ damage.[15] Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear protective clothing, gloves, and eye protection to avoid skin and eye contact.[15]

- Inhalation: Use in a well-ventilated area to prevent the inhalation of dust particles. Avoid generating dust clouds, as these may form explosive mixtures with air.[15]
- Handling: Do not eat, drink, or smoke when handling the substance. Avoid contact with incompatible materials.[15]
- First Aid:
 - Ingestion: If swallowed, give a glass of water. Medical attention is not generally required unless symptoms develop.[15]
 - Eye Contact: Wash out immediately with water. Seek medical attention if irritation persists. [15]
 - Skin Contact: Flush skin and hair with running water.[15]
 - Inhalation: Remove from the contaminated area.[15]

Conclusion

Direct Yellow 50 is a versatile diazo dye with significant applications in both industrial and research settings. Its well-defined chemical and physical properties make it a suitable compound for textile dyeing and a reliable tool for biological staining and environmental degradation studies. The experimental protocols provided herein offer a framework for its application in a laboratory context. Adherence to appropriate safety measures is essential when handling this chemical.

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